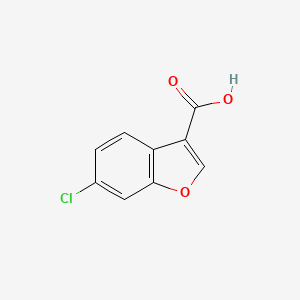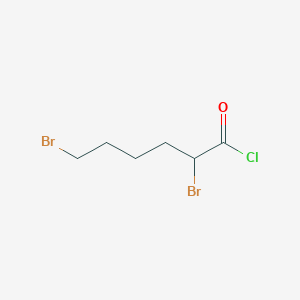
2,6-Dibromohexanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromohexanoyl chloride is an organic compound with the molecular formula C6H9Br2ClO. It is a derivative of hexanoyl chloride, where two bromine atoms are substituted at the 2nd and 6th positions of the hexanoyl chain. This compound is primarily used in organic synthesis and serves as an intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,6-Dibromohexanoyl chloride can be synthesized through the bromination of hexanoyl chloride. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 6th positions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in a continuous flow reactor to maintain consistent reaction conditions and high yield. The product is then purified through distillation or recrystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dibromohexanoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to form 2,6-dibromohexanol.
Oxidation: It can be oxidized to form 2,6-dibromohexanoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and lithium aluminum hydride (LiAlH4).
Reduction: Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Major Products Formed
Nucleophilic substitution: Products include 2,6-dibromohexylamine, 2,6-dibromohexanol, and 2,6-dibromohexylthiol.
Reduction: The major product is 2,6-dibromohexanol.
Oxidation: The major product is 2,6-dibromohexanoic acid.
Applications De Recherche Scientifique
2,6-Dibromohexanoyl chloride is utilized in various scientific research applications, including:
Organic synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological studies: The compound is used to modify biomolecules for studying their structure and function.
Medicinal chemistry: It is employed in the synthesis of potential pharmaceutical compounds.
Industrial applications: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,6-dibromohexanoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of acylated products. The bromine atoms enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce acyl groups into target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dibromohexanoyl chloride
- 2,6-Dichlorohexanoyl chloride
- 2,6-Dibromoheptanoyl chloride
Uniqueness
2,6-Dibromohexanoyl chloride is unique due to the specific positioning of the bromine atoms, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers different steric and electronic properties, making it suitable for specific synthetic applications.
Propriétés
Formule moléculaire |
C6H9Br2ClO |
|---|---|
Poids moléculaire |
292.39 g/mol |
Nom IUPAC |
2,6-dibromohexanoyl chloride |
InChI |
InChI=1S/C6H9Br2ClO/c7-4-2-1-3-5(8)6(9)10/h5H,1-4H2 |
Clé InChI |
NOZKWVQCQBUMPV-UHFFFAOYSA-N |
SMILES canonique |
C(CCBr)CC(C(=O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


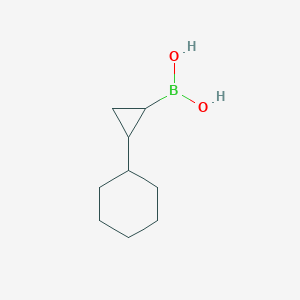
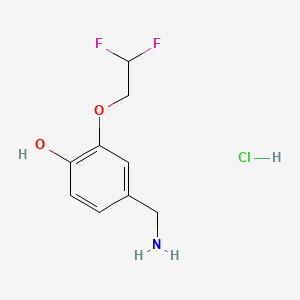
![6-Bromo-2,3-dihydrospiro[indene-1,3'-oxolan]-3-one](/img/structure/B13456788.png)

![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide hydrochloride](/img/structure/B13456798.png)
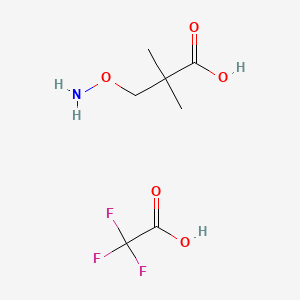
![Tert-butyl 7-aminobicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13456808.png)
![3-((Benzyloxy)carbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B13456818.png)
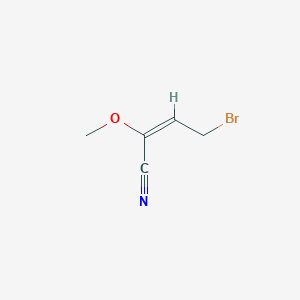

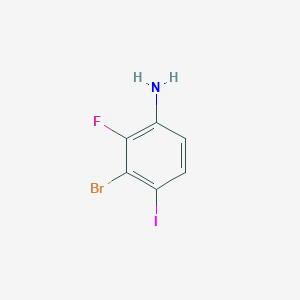
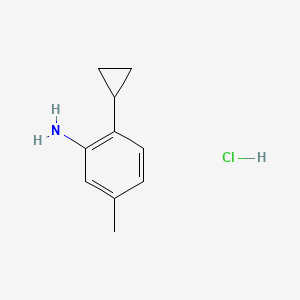
![tert-butyl 2H,4H,5H,6H,8H-pyrazolo[4,3-e][1,4]oxazepine-4-carboxylate](/img/structure/B13456841.png)
